

solid-state characterization of Pazopanib hydrochloride API

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Compound Focus: Pazopanib Hydrochloride

CAS No.: 635702-64-6

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Thermal and Solid-State Characterization

A foundational thermal study is critical for understanding the stability and behavior of PZB during processing and storage. Key characterization data is summarized in the table below.

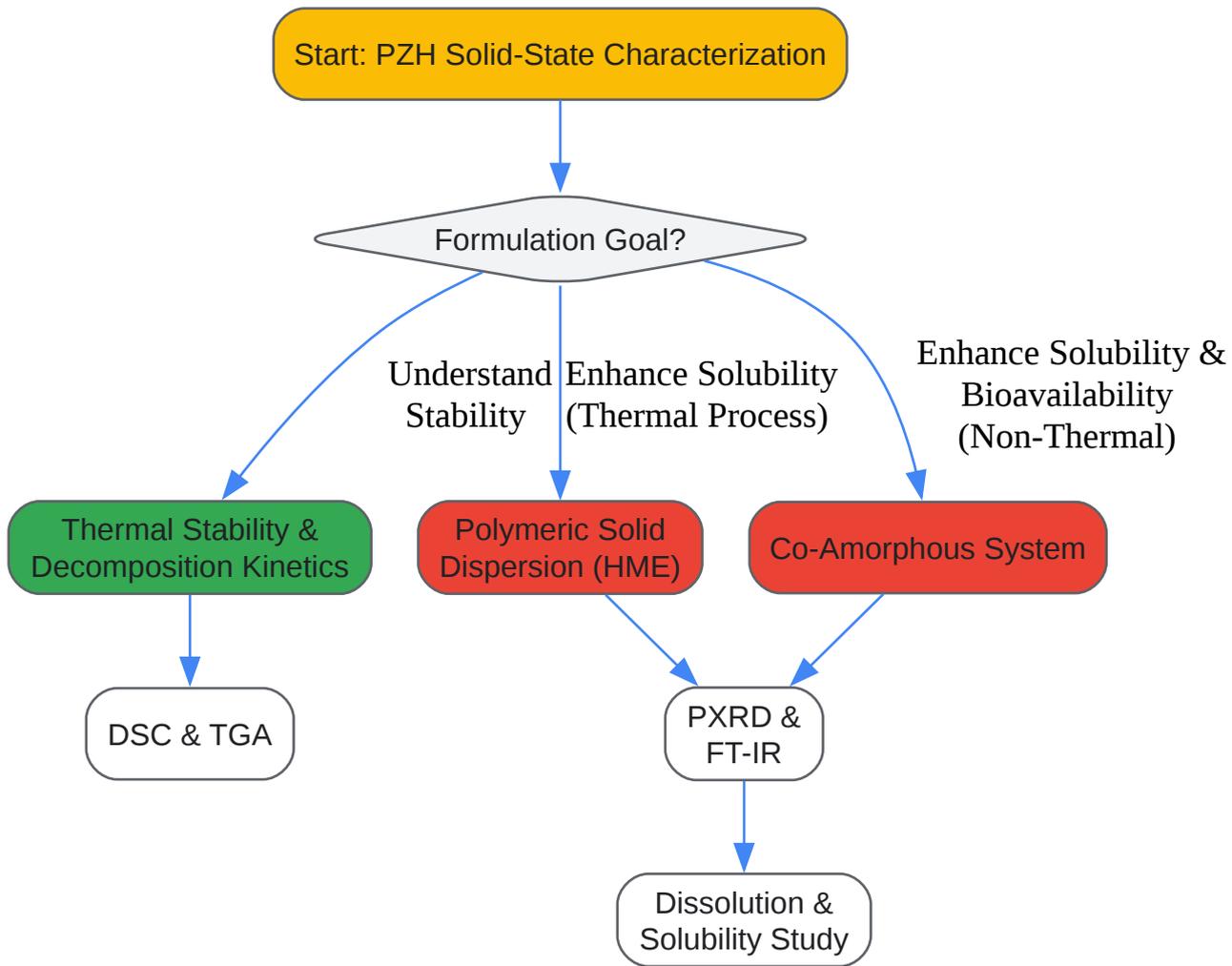
| Analytical Technique | Key Findings for Pazopanib Hydrochloride | Experimental Conditions / Parameters |
|---|---|--|
| Differential Scanning Calorimetry (DSC) | Broad, complex endotherm (peak ~140°C to 290°C); indicates simultaneous dehydration/melting/partial decomposition [1] | Not specified in detail; analysis used to determine kinetic parameters [1] |
| Thermogravimetric Analysis (TGA) | Mass loss of ~4% up to 150°C (bound water); rapid decomposition initiates at ~300°C [1] | Not specified in detail; analysis used to determine kinetic parameters [1] |
| X-ray Diffraction (XRD) | Sharp, intense peaks confirm highly crystalline nature of raw API [1] | Not specified |

| Analytical Technique | Key Findings for Pazopanib Hydrochloride | Experimental Conditions / Parameters |
|----------------------|---|--------------------------------------|
| FT-IR Spectroscopy | Used for solid-state characterization; specific spectral bands not detailed [1] | Not specified |

The decomposition kinetics of PZB were analyzed using **isoconversional methods (Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose)**. The average activation energy (E_a) for its decomposition was found to be approximately **121.5 kJ mol⁻¹** [1].

Formulation Strategies for Solubility Enhancement

The crystalline nature of PZB contributes to its low solubility. Converting it to an amorphous form or a solid dispersion can enhance solubility and bioavailability. The following diagram illustrates the decision workflow for selecting a characterization technique based on formulation goals.



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Hot-Melt Extrusion (HME) for Solid Dispersions

HME is a solvent-free, continuous process that can produce amorphous solid dispersions by embedding the API in a polymer matrix [2] [3].

- **Typical Formulation (Prototype):** The HME process for PZB has been successfully optimized using a **custom screening design (JMP Software)**. A standard prototype formula includes [2]:
 - **Pazopanib HCl:** 200 mg
 - **Polymer:** 400 mg (e.g., Kollidon VA64, Affinisol 15LV, HPMC, Eudragit EPO)
 - **Plasticizer:** Poloxamer 188 (40 mg, 10% of polymer weight)
- **Critical Process Parameters:**
 - **Barrel Temperature:** Significantly impacts torque, disintegration time, and dissolution profile [2].

- **Screw Speed:** Found to have an insignificant impact on the responses in the studied model [2].
- **Polymer Performance:** Studies show that **Affinisol 15LV** extrudates demonstrated less moisture uptake, faster dissolution, and maintained polymorphic stability (no recrystallization) for 3 months under accelerated conditions compared to Kollidon VA64 [2]. The test formulation with Affinisol also showed **significantly higher bioavailability (AUC)** than the free drug and a marketed formulation [2].

Co-Amorphous Systems (CAM)

Co-amorphous systems stabilize the amorphous drug using a small molecule co-former instead of a polymer, often without thermal processing [4].

- **Co-former Screening:** In one study, **Naringin (NGN)**, a flavonoid, was identified as an optimal co-former through molecular docking and experimental screening against other candidates like Quercetin (QUE) and Hesperidin (HES) [4].
- **Optimized Formulation:** A **1:1 ratio of PZ-NGN-CAM** was found to be optimal. Characterization via DSC, PXRD, and FT-IR confirmed the conversion to a single amorphous phase. ¹H NMR and 2D NOESY studies suggested strong molecular interactions, primarily via **hydrogen bonding** [4].
- **Key Outcomes:** The PZ-NGN-CAM system resulted in:
 - A significant increase in the dissolution rate [4].
 - A **2.08-fold increase in oral bioavailability (AUC)** compared to the pure drug [4].
 - A notable reduction in hepatotoxicity markers in in-vivo studies, attributed to Naringin's hepatoprotective effects [4].

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are detailed methodologies for key characterization experiments.

Protocol: Thermal Kinetics Analysis by Isoconversional Methods [1]

This protocol determines the activation energy (E_a) of decomposition without assuming a reaction model.

- **1. Sample Preparation:** Use pure PZB API. For TGA, ensure a small, representative sample mass (e.g., 2-5 mg).

- **2. Data Collection:**
 - Perform **TGA experiments** at at least three different heating rates (e.g., 5, 10, and 15 °C/min) under an inert atmosphere (e.g., nitrogen).
 - Record mass loss data as a function of temperature for each heating rate.
- **3. Data Analysis:**
 - For several degrees of conversion (α), from 0.1 to 0.9, determine the temperature T_α at which that conversion is reached for each heating rate (β).
 - Apply the **Ozawa-Flynn-Wall method**: Plot $\ln(\beta)$ against $1/T_\alpha$ for each constant α . The slope of the line is proportional to E_a .
 - Apply the **Kissinger-Akahira-Sunose method**: Plot $\ln(\beta / T_\alpha^2)$ against $1/T_\alpha$ for each constant α . The slope gives $-E_a/R$.
 - The consistency of the E_a values obtained across different α values and methods confirms the reliability of the kinetic analysis.

Protocol: Preparation of Co-Amorphous System by Solvent Evaporation [4]

This is a common method for preparing co-amorphous systems on a lab scale.

- **1. Weighing:** Accurately weigh PZB and the co-former (e.g., Naringin) in the desired molar ratio (e.g., 1:1).
- **2. Dissolution:** Dissolve the mixture in a suitable volatile solvent (e.g., methanol, dichloromethane) in a round-bottom flask. The solvent should completely dissolve both components.
- **3. Evaporation:** Remove the solvent under reduced pressure using a **rotary evaporator**. Typical conditions include a water bath temperature of 50-60°C and rotation under vacuum until a solid foam is obtained.
- **4. Drying:** Further dry the resulting solid in a **vacuum desiccator** for at least 24 hours to remove any residual solvent.
- **5. Characterization:** Scrape the solid, gently grind it if necessary, and characterize it using PXRD, DSC, and FT-IR to confirm the formation of an amorphous phase.

Key Takeaways for Development

- **Leverage QbD and DoE:** Systematic optimization using Quality by Design (QbD) principles and Design of Experiments (DoE) is highly effective for processes like Hot-Melt Extrusion, as it identifies critical parameters and defines a robust design space [2].

- **Consider Dual-Function Excipients:** The use of co-formers like Naringin, which not only improve solubility but also mitigate toxicity (e.g., hepatotoxicity), presents a promising strategy for enhancing the therapeutic profile of drugs like PZB [4].
- **Prioritize Physical Stability:** When developing amorphous systems, long-term physical stability is paramount. Accelerated stability studies under various temperature and humidity conditions are essential to ensure the formulation does not recrystallize over its shelf life [2] [3].

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